Diisobutylaluminum chloride

Description

Properties

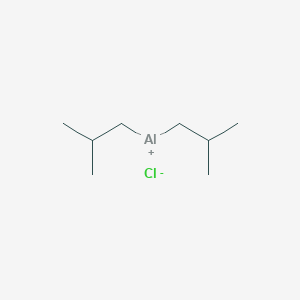

IUPAC Name |

chloro-bis(2-methylpropyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMRIBYCTLBDAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al](CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18AlCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027435 | |

| Record name | Diisobutylaluminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley] | |

| Record name | Aluminum, chlorobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(isobutyl)aluminum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108 °C @ 0.13 kPa | |

| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9118 g/mL @ 25 °C | |

| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1779-25-5 | |

| Record name | Chlorobis(2-methylpropyl)aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(isobutyl)aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chlorobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutylaluminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiisobutylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °C | |

| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical and chemical properties of Diisobutylaluminum chloride

An In-depth Examination of the Physical, Chemical, and Reactive Properties of a Versatile Organoaluminum Reagent

Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its use and safe handling, and logical diagrams to illustrate key processes. This document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Core Properties of this compound

This compound, often abbreviated as DIBAC, is a colorless liquid at room temperature.[1][2] It is an organoaluminum compound widely utilized as a co-catalyst in polymerization reactions and as a stereoselective reducing agent in the synthesis of complex organic molecules.[3][4]

Physical Properties

The physical characteristics of DIBAC are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈AlCl | |

| Molecular Weight | 176.66 g/mol | |

| Appearance | Colorless liquid | [2] |

| Melting Point | -40 °C | [5] |

| Boiling Point | 152 °C at 10 mmHg | [5] |

| Density | 0.905 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4506 | [5] |

| Flash Point | -18 °C | [5] |

| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. | [5] |

Chemical and Reactive Properties

DIBAC's utility in organic synthesis stems from its distinct chemical reactivity. It is a potent Lewis acid and a source of hydride, although it is generally less reactive than diisobutylaluminum hydride (DIBAL-H). A summary of its key chemical and reactive properties is provided below.

| Property | Description | Reference(s) |

| Pyrophoricity | Catches fire spontaneously if exposed to air. This necessitates handling under an inert atmosphere. | [3] |

| Reactivity with Water | Reacts violently with water and other protic solvents. This reaction is highly exothermic and releases flammable gases. | [5] |

| Air and Moisture Sensitivity | Highly sensitive to both air and moisture, requiring storage and handling under an inert gas such as argon or nitrogen. | [5] |

| Primary Use | Primarily used as a transmetalating reagent and as a co-catalyst component in Ziegler-Natta type catalyst systems for olefin polymerization. | [4] |

| Reducing Agent | While less common than DIBAL-H for reductions, it can act as a reducing agent. Its reactivity can be modulated by temperature and stoichiometry. | [3] |

| Thermal Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride. | [4] |

Experimental Protocols

Detailed and reliable experimental protocols are critical for the safe and effective use of DIBAC. Due to the hazardous nature of this reagent, strict adherence to these procedures is paramount.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triisobutylaluminum (B85569) with aluminum chloride.[6] While detailed, publicly available, and citable experimental protocols for this specific synthesis are not readily found in the searched literature, the general transformation is well-established. The reaction involves the redistribution of ligands between the two aluminum centers. It is crucial that this reaction be carried out under anhydrous and inert conditions by trained personnel.

Reduction of an Ester to an Aldehyde: A General Protocol

One of the key applications of related organoaluminum reagents is the partial reduction of esters to aldehydes. While DIBAL-H is more commonly used for this transformation, DIBAC can also be employed. The following is a general protocol adapted from procedures for similar organoaluminum reductions.

Materials:

-

Ester substrate

-

Anhydrous non-protic solvent (e.g., toluene, dichloromethane)

-

This compound (as a solution in a hydrocarbon solvent)

-

Methanol (B129727) (for quenching)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Inert gas supply (argon or nitrogen)

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Under an inert atmosphere, dissolve the ester (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add the this compound solution (1.0-1.2 equivalents) dropwise to the stirred solution of the ester via the dropping funnel. It is critical to maintain the internal temperature below -75 °C during the addition.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAC.

-

Allow the reaction mixture to warm to room temperature.

-

For the work-up, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.

-

Separate the organic layer. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude aldehyde by column chromatography, distillation, or recrystallization as appropriate.

Safe Handling and Quenching of this compound

The pyrophoric and water-reactive nature of DIBAC necessitates stringent safety precautions.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical splash goggles and a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

Engineering Controls:

-

All manipulations must be performed in a certified chemical fume hood.

-

An inert atmosphere (argon or nitrogen) is required for all transfers and reactions.

-

Use spark-proof tools.

Quenching Protocol for Excess Reagent:

-

Conduct the quenching procedure under an inert atmosphere in a fume hood.

-

Cool the vessel containing the DIBAC solution in an appropriate cooling bath (e.g., ice/water or dry ice/acetone).

-

Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the DIBAC solution with vigorous stirring.

-

Once the initial vigorous reaction has subsided, slowly add methanol.

-

Finally, after the reaction with methanol is complete, cautiously add water dropwise to quench any remaining reactive species.

-

Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound.

References

- 1. This compound [jsmochem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound (DIBAL) – silver-chem.co [silver-chem.co]

- 4. This compound | 1779-25-5 [chemicalbook.com]

- 5. This compound CAS#: 1779-25-5 [m.chemicalbook.com]

- 6. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diisobutylaluminum Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis and polymer chemistry. This technical guide provides an in-depth overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its critical role as a co-catalyst in Ziegler-Natta polymerization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical research and development.

Molecular Structure and Formula

This compound is an organoaluminum compound featuring a central aluminum atom bonded to a chlorine atom and two isobutyl groups. The presence of the electron-withdrawing chlorine atom differentiates its reactivity from that of triisobutylaluminum (B85569) (TIBAL).

-

Chemical Formula: C8H18AlCl[1]

-

Linear Formula: [(CH3)2CHCH2]2AlCl

-

SMILES: CC(C)C--INVALID-LINK--CC(C)C

-

InChI Key: HQMRIBYCTLBDAK-UHFFFAOYSA-M

The molecular structure of this compound can be visualized as a tetrahedral arrangement around the central aluminum atom.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 176.66 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.905 g/mL at 25 °C | [2] |

| Melting Point | -40 °C | |

| Boiling Point | 152 °C at 10 mmHg | |

| Refractive Index | n20/D 1.4506 | [2] |

| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts with water. | [2] |

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of triisobutylaluminum with carbon tetrachloride. The overall reaction is as follows:

3 (i-Bu)3Al + CCl4 → 3 (i-Bu)2AlCl + i-BuCl + Isobutylene isomers

Materials:

-

Triisobutylaluminum (1.0 M solution in a suitable solvent like heptane (B126788) or cyclohexane)

-

Carbon tetrachloride

-

Anhydrous heptane or cyclohexane

-

Standard glassware for air-sensitive chemistry (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

All manipulations should be carried out under a dry, oxygen-free nitrogen or argon atmosphere.

-

In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, a 1.0 M solution of triisobutylaluminum in heptane is placed.

-

A solution of carbon tetrachloride in heptane is added dropwise to the triisobutylaluminum solution with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a manageable reaction temperature.

-

The reaction progress can be monitored by observing the consumption of triisobutylaluminum.

-

Upon completion of the reaction, the product, this compound, is obtained in solution. For isolation, the solvent can be removed under reduced pressure, and the product can be distilled.

Characterization

The characterization of this compound is crucial to confirm its identity and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isobutyl groups. These would include a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂). The chemical shifts will be influenced by the aluminum and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl, methine, and methylene carbons of the isobutyl groups.

General NMR Protocol:

-

Prepare the NMR sample under an inert atmosphere by dissolving a small amount of this compound in a deuterated, anhydrous solvent (e.g., benzene-d6, toluene-d8).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration values to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the isobutyl groups. The Al-Cl stretching frequency would also be observable, typically in the far-infrared region.

General IR Protocol:

-

Under an inert atmosphere, prepare a sample for IR analysis. For a liquid sample, this can be done by placing a thin film between two salt plates (e.g., KBr or NaCl).

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Application in Ziegler-Natta Polymerization

This compound is widely used as a co-catalyst in Ziegler-Natta polymerization, a process for producing stereoregular polymers from olefins like ethylene (B1197577) and propylene.[2] In this system, it plays a crucial role in activating the transition metal catalyst (e.g., a titanium compound).

The general workflow for Ziegler-Natta polymerization using a this compound co-catalyst can be simplified as follows:

Caption: A high-level workflow for Ziegler-Natta polymerization.

Experimental Workflow for Ethylene Polymerization:

A general experimental procedure for the polymerization of ethylene using a Ziegler-Natta catalyst system involving this compound is as follows:

-

Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned and dried under a nitrogen flow at an elevated temperature (e.g., 100 °C) and then cooled.

-

Solvent and Co-catalyst Addition: An anhydrous solvent (e.g., n-heptane) is added to the reactor under a nitrogen atmosphere. The this compound co-catalyst is then introduced.

-

Reactor Pressurization: The nitrogen atmosphere is replaced with ethylene.

-

Catalyst Injection: The reactor is heated to the desired polymerization temperature, and the transition metal catalyst (e.g., a silica-supported titanium catalyst) is injected to initiate the polymerization.

-

Polymerization: Ethylene is continuously supplied to the reactor to maintain a constant pressure as it is consumed during the polymerization process.

-

Termination and Product Isolation: After the desired reaction time, the polymerization is terminated (e.g., by adding an alcohol). The resulting polymer slurry is then dried, and the polymer is further purified and dried under vacuum.

Safety and Handling

This compound is a highly reactive and pyrophoric compound, meaning it can ignite spontaneously in air. It also reacts violently with water. Therefore, it must be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, is essential.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further consultation of specialized literature is recommended.

References

An In-depth Technical Guide to the Synthesis of Diisobutylaluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

Diisobutylaluminum chloride (DIBAL-Cl), a vital organoaluminum compound, plays a crucial role as a cocatalyst in Ziegler-Natta polymerization and as a versatile reagent in organic synthesis. Its preparation is of significant interest in both academic and industrial settings. This technical guide provides a comprehensive overview of the primary synthesis routes for DIBAL-Cl, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthesis Routes

There are three principal methods for the synthesis of this compound, each with distinct advantages and procedural nuances. These routes are:

-

Redistribution Reaction of Triisobutylaluminum (B85569) (TIBAL) and Aluminum Chloride (AlCl₃)

-

Reaction of Triisobutylaluminum (TIBAL) with Carbon Tetrachloride (CCl₄)

-

Direct Synthesis from Isobutylene (B52900), Hydrogen, and Aluminum Chloride

The selection of a particular route often depends on the availability of starting materials, desired purity, and the scale of the synthesis.

Comparative Analysis of Synthesis Routes

To facilitate a clear comparison of the primary synthesis methods, the following table summarizes key quantitative data.

| Synthesis Route | Reactants | Typical Yield | Purity | Key Considerations |

| Redistribution Reaction | Triisobutylaluminum, Aluminum Chloride | High | High | Requires careful control of stoichiometry to avoid the formation of isobutylaluminum dichloride. |

| Reaction with CCl₄ | Triisobutylaluminum, Carbon Tetrachloride | up to 92%[1] | Good | Proceeds via a dichlorocarbene (B158193) intermediate; reaction must be controlled to prevent violent reactions.[1] |

| Direct Synthesis | Isobutylene, Hydrogen, Aluminum Chloride | Industrial Scale | Varies | A direct, atom-economical industrial method. |

Detailed Experimental Protocols

Redistribution Reaction of Triisobutylaluminum and Aluminum Chloride

This common laboratory-scale method involves the redistribution of ligands between triisobutylaluminum and aluminum chloride. The reaction requires strict anhydrous and oxygen-free conditions to prevent the decomposition of the pyrophoric organoaluminum compounds.

Experimental Protocol:

All manipulations must be performed under a dry, oxygen-free nitrogen atmosphere using Schlenk techniques.

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen line, dissolve anhydrous aluminum chloride in diethyl ether.

-

In a separate flask, prepare a solution of triisobutylaluminum in toluene.

-

Cool the aluminum chloride solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the triisobutylaluminum solution from the dropping funnel to the cooled aluminum chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

The mixture is then stirred and refluxed for 3 hours, followed by stirring at room temperature for 48 hours.[2]

-

The this compound is then isolated by distillation under reduced pressure.

Reaction Stoichiometry:

2 (CH₃)₂CHCH₂₃Al + AlCl₃ → 3 [(CH₃)₂CHCH₂]₂AlCl

Synthesis from Triisobutylaluminum and Carbon Tetrachloride

This novel method provides a high-yield route to this compound through the reaction of triisobutylaluminum with carbon tetrachloride. The reaction is proposed to proceed through the formation of a dichlorocarbene intermediate.[1]

Experimental Protocol:

This reaction should be conducted in a dilute solution to control its exothermicity.

-

In a flame-dried reaction vessel under a nitrogen atmosphere, prepare a 1.0 M solution of triisobutylaluminum in a dry, inert solvent such as heptane (B126788) or cyclohexane.

-

To this solution, slowly add a solution of carbon tetrachloride in the same solvent. The stoichiometry dictates that one mole of carbon tetrachloride reacts with three moles of triisobutylaluminum.[1]

-

Maintain the reaction temperature with appropriate cooling as the reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature.

-

The product, this compound, can be isolated by fractional distillation. A reported yield for this method is 92% after distillation.[1]

Overall Reaction:

3 (CH₃)₂CHCH₂₃Al + CCl₄ → 3 [(CH₃)₂CHCH₂]₂AlCl + (CH₃)₂CHCH₂Cl + Propene isomers

Industrial Synthesis from Isobutylene, Hydrogen, and Aluminum Chloride

The industrial production of this compound can be achieved through a direct synthesis involving isobutylene, hydrogen, and aluminum chloride. This method is part of the broader industrial synthesis of aluminum alkyls.

While specific industrial protocols are often proprietary, the general process involves the reaction of isobutylene and hydrogen with aluminum powder to first form diisobutylaluminum hydride, which can then be reacted with a chlorinating agent, or a direct process where aluminum chloride is part of the initial reaction mixture.

Conceptual Industrial Workflow:

Mechanistic Insights

The reaction between triisobutylaluminum and carbon tetrachloride is particularly noteworthy for its proposed mechanism involving a dichlorocarbene intermediate. The initial step is believed to be an attack of the trialkylaluminum on carbon tetrachloride, leading to the formation of isobutyl chloride and an unstable trichloromethyldialkylaluminum intermediate. This intermediate then decomposes to yield this compound and dichlorocarbene.[1]

Safety Considerations

Organoaluminum compounds, including triisobutylaluminum and this compound, are pyrophoric and react violently with water and air. All handling and synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory. Reactions should be carried out in a well-ventilated fume hood, and provisions for quenching pyrophoric materials should be readily available.

References

The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) as a Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylaluminum hydride (DIBAL-H or DIBAH) is a powerful and highly versatile reducing agent integral to modern organic synthesis. Its utility is most pronounced in its capacity for the selective reduction of various functional groups.[1][2] Notably, it facilitates the partial reduction of esters and nitriles to aldehydes, a transformation that is often difficult to control with more potent hydride reagents like lithium aluminum hydride (LiAlH₄), which tend to cause over-reduction to alcohols and amines respectively.[3][4][5] The unique reactivity of DIBAL-H is a direct consequence of its bulky steric profile and its electrophilic nature, which allows for fine-tuned control over reduction processes, particularly at low temperatures.[1][2][3][4]

This technical guide offers an in-depth examination of the core mechanism of DIBAL-H reductions. It provides a detailed overview of the reaction pathways, quantitative data on its performance with various substrates, comprehensive experimental protocols, and visual diagrams to elucidate the complex mechanisms involved.

Core Reduction Mechanism

At its fundamental level, the DIBAL-H reduction mechanism is a multi-step process initiated by a Lewis acid-base interaction, followed by an intramolecular hydride transfer.[6][7] DIBAL-H exists in solution as a dimer or trimer, but for clarity in mechanistic discussions, it is often depicted as a monomer.[6] The aluminum center in DIBAL-H is electron-deficient, rendering it a potent Lewis acid.[1]

The general mechanism proceeds as follows:

-

Lewis Acid-Base Coordination : The electrophilic aluminum atom of DIBAL-H coordinates to a Lewis basic site on the substrate.[1][6][7] For carbonyl compounds (esters, lactones), this is the carbonyl oxygen; for nitriles, it is the nitrogen atom.[1][6][8] This coordination activates the functional group, increasing the electrophilicity of the carbonyl or nitrile carbon.[3][9]

-

Intramolecular Hydride Transfer : Following coordination, a hydride ion (H⁻) is transferred from the aluminum atom to the now-activated electrophilic carbon.[6][7][10] This step results in the formation of a tetrahedral intermediate.

-

Intermediate Stability at Low Temperatures : A key feature of DIBAL-H reductions is the stability of the resulting tetrahedral intermediate, especially at cryogenic temperatures like -78 °C.[2][3][10][11] This stability prevents the subsequent elimination of leaving groups (in the case of esters) or a second hydride addition, which would lead to over-reduction.[3]

-

Hydrolysis (Workup) : The reaction is terminated by quenching with a protic source, such as water, dilute acid, or methanol (B129727).[2][6] This step hydrolyzes the aluminum-oxygen or aluminum-nitrogen bond, leading to the formation of the final product.[6][12]

Mechanism by Functional Group

Reduction of Esters to Aldehydes

The partial reduction of esters to aldehydes is a hallmark application of DIBAL-H.[1][3][11] The reaction must be carefully controlled with respect to stoichiometry (typically 1.0-1.2 equivalents of DIBAL-H) and temperature (-78 °C) to prevent the formation of primary alcohols.[1][11][13]

The mechanism proceeds as described generally:

-

The carbonyl oxygen of the ester coordinates with the aluminum center of DIBAL-H.[1][3]

-

A hydride is delivered to the carbonyl carbon, forming a stable hemiacetal-like tetrahedral intermediate.[9][14]

-

At -78 °C, this intermediate is sufficiently stable to be isolated.[11][13]

-

Upon aqueous workup, the intermediate collapses, eliminating the alkoxy group (R'OH) and yielding the aldehyde.[1][9]

Reduction of Nitriles to Aldehydes

DIBAL-H is also effective for the reduction of nitriles to aldehydes.[1][8] This contrasts with stronger reducing agents like LiAlH₄, which reduce nitriles to primary amines.[1][12]

The mechanism involves:

-

Coordination of the Lewis basic nitrile nitrogen to the aluminum atom of DIBAL-H.[1][3][8]

-

Hydride transfer to the nitrile carbon, breaking one of the pi bonds and forming an imine-aluminum complex.[1][8][12]

-

DIBAL-H is not sufficiently powerful to deliver a second hydride to this intermediate.[12]

-

Aqueous workup hydrolyzes the intermediate imine to furnish the final aldehyde product.[1][12][15]

Reduction of Lactones to Lactols

The partial reduction of lactones (cyclic esters) with DIBAL-H yields lactols (cyclic hemiacetals), which are valuable intermediates in the synthesis of natural products like carbohydrates and nucleosides.[10] Complete reduction to the diol is avoided by using controlled, low-temperature conditions analogous to ester reductions.[10] The mechanism mirrors that of acyclic esters, proceeding through a stable tetrahedral intermediate that is hydrolyzed during workup to give the lactol.[10]

Data Presentation: DIBAL-H Reduction of Various Amides

The following table summarizes the quantitative yields for the partial reduction of various N,N-dimethyl amides to their corresponding aldehydes in the presence of ethyl benzoate, demonstrating the chemoselectivity of DIBAL-H.

| Entry | Substrate (N,N-Dimethyl Amide) | DIBAL-H (eq.) | Time (min) | Yield (%) |

| 1 | Benzamide | 1.1 | 30 | 99 |

| 2 | 4-Methoxybenzamide | 1.1 | 30 | 98 |

| 3 | 4-Methylbenzamide | 1.1 | 30 | 99 |

| 4 | 4-Chlorobenzamide | 1.1 | 30 | 99 |

| 5 | 4-Bromobenzamide | 1.1 | 30 | 99 |

| 6 | 4-(Trifluoromethyl)benzamide | 1.2 | 60 | 99 |

| 7 | 3-Methoxybenzamide | 1.1 | 30 | 99 |

| 8 | 2-Chlorobenzamide | 1.4 | 60 | 89 |

| 9 | 2-Naphthamide | 1.1 | 30 | 99 |

| 10 | 2-Furoamide | 1.7 | 60 | 56 |

| 11 | Hexanamide | 1.5 | 60 | 78 |

| 12 | Decanamide | 1.5 | 60 | 75 |

| Data sourced from a study on the chemoselective partial reduction of tertiary amides. Reaction conditions: Substrate (1.0 eq), DIBAL-H, THF, -78 °C. Yields were determined by GC analysis.[16] |

Experimental Protocols

Safety Precaution : DIBAL-H is a pyrophoric reagent that reacts violently with water and other protic solvents. All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[17]

General Protocol for the Partial Reduction of an Ester to an Aldehyde

This procedure provides a general method for the selective reduction of an ester.[13]

-

Reaction Setup : In a flame-dried, multi-necked round-bottom flask under an inert atmosphere, dissolve the ester (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, DCM, or diethyl ether).[13][18]

-

Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath.[13][18]

-

Addition of DIBAL-H : Slowly add a solution of DIBAL-H (1.0–1.2 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature is maintained below -70 °C.[13][17]

-

Reaction Monitoring : Stir the mixture at -78 °C for 1 to 3 hours. The reaction's progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC).[13][18]

-

Quenching : Once the starting material is consumed, quench the reaction while still at -78 °C by the very slow, dropwise addition of methanol to destroy any excess DIBAL-H.[13][18]

-

Workup : Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until the aluminum salts precipitate and two clear layers form.[18] Alternatively, a dilute HCl solution can be used.[2]

-

Extraction and Purification : Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[17][18] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[18]

General Protocol for the Reduction of a Nitrile to an Aldehyde

This procedure is adapted for the reduction of nitriles.[18]

-

Reaction Setup : Follow the same setup as for the ester reduction, dissolving the nitrile (1.0 eq) in an anhydrous solvent like toluene or THF under an inert atmosphere.[18]

-

Cooling : Cool the solution to -78 °C.[18]

-

Addition of DIBAL-H : Add DIBAL-H (1.0–1.2 eq) dropwise while maintaining the temperature below -70 °C.

-

Reaction : Stir the mixture at -78 °C for 1-2 hours.

-

Quenching and Hydrolysis : Quench the reaction at -78 °C by the slow addition of 1 M hydrochloric acid.[17]

-

Workup : Allow the mixture to warm to room temperature and stir until any precipitate dissolves.

-

Extraction and Purification : Perform an aqueous extraction as described in the ester protocol. The crude aldehyde is purified by column chromatography or distillation.[17]

Conclusion

Diisobutylaluminum hydride is an indispensable tool in organic synthesis, offering a unique combination of steric hindrance and electrophilicity that enables highly selective reductions. Its ability to convert esters, nitriles, and lactones to their corresponding aldehydes or lactols under mild, low-temperature conditions is particularly valuable. A thorough understanding of the underlying mechanism—from the initial Lewis acid-base coordination to the formation and subsequent hydrolysis of a stable tetrahedral intermediate—is critical for researchers to harness the full potential of this reagent. By carefully controlling stoichiometry and temperature, scientists can effectively prevent over-reduction and achieve high yields of desired products, facilitating the efficient synthesis of complex molecules in research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. adichemistry.com [adichemistry.com]

- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. dibal h reaction - HPMC manufacturer [hpmcmanufacturer.com]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to Diisobutylaluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diisobutylaluminum chloride (DIBAL-Cl), a versatile organoaluminum reagent. It covers its chemical identifiers, physical and chemical properties, key applications in organic synthesis, and detailed experimental methodologies.

Chemical Identifiers and Properties

This compound is a pyrophoric liquid that is highly reactive and sensitive to air and moisture.[1][2] It is a powerful reducing agent and a crucial co-catalyst in polymerization reactions.[1][3]

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.[4][5]

| Identifier Type | Value |

| CAS Number | 1779-25-5[4] |

| IUPAC Name | chloro-bis(2-methylpropyl)alumane[4] |

| Synonyms | DIBAL-Cl, Diisobutylchloroaluminum, Chlorodiisobutylaluminum[1][4] |

| Molecular Formula | C8H18AlCl[4] |

| Molecular Weight | 176.66 g/mol [4] |

| InChI | InChI=1S/2C4H9.Al.ClH/c21-4(2)3;;/h24H,1H2,2-3H3;;1H/q;;+1;/p-1[4] |

| InChIKey | HQMRIBYCTLBDAK-UHFFFAOYSA-M[4] |

| SMILES | CC(C)C--INVALID-LINK--Cl[4] |

| EC Number | 217-216-8 |

| MDL Number | MFCD00008927 |

| PubChem CID | 15688[4] |

The physical and chemical properties of this compound are summarized in the following table. These properties are critical for its safe handling, storage, and use in experimental setups.

| Property | Value |

| Appearance | Colorless liquid[2] |

| Melting Point | -40 °C |

| Boiling Point | 152 °C at 10 mmHg |

| Density | 0.905 g/mL at 25 °C |

| Flash Point | -18 °C[6] |

| Refractive Index | n20/D 1.4506 (lit.) |

| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts violently with water.[1][6] |

| Stability | Air and moisture sensitive; pyrophoric.[1][7] |

Applications in Organic Synthesis

This compound is a valuable reagent with two primary applications in organic synthesis: as a selective reducing agent and as a co-catalyst in Ziegler-Natta polymerization.

DIBAL-Cl is widely used for the partial reduction of esters and nitriles to aldehydes at low temperatures.[2] This selectivity is a key advantage over more powerful reducing agents like lithium aluminum hydride, which typically reduce these functional groups to alcohols and amines, respectively. The reaction proceeds through a stable tetrahedral intermediate at low temperatures, which upon workup, yields the aldehyde.

In the field of polymer chemistry, this compound serves as a co-catalyst in Ziegler-Natta polymerization systems for the synthesis of polyolefins.[3][8] It interacts with the transition metal catalyst, typically a titanium compound, to form the active catalytic species that polymerizes alpha-olefins with high stereoselectivity.[8][9]

Experimental Protocols

Proper handling and experimental setup are paramount when working with the highly reactive this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

The following is a generalized, illustrative protocol for the partial reduction of an ester to an aldehyde using a diisobutylaluminum reagent. This protocol is adapted from procedures for the closely related Diisobutylaluminum hydride (DIBAL-H) and should be optimized for specific substrates.[10]

Materials:

-

Ester (1.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene

-

This compound (1.0 M solution in hexanes, 1.1 eq)

-

Anhydrous methanol (B129727)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-flushed flasks)

Procedure:

-

Under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous DCM or toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the this compound solution (1.1 eq) dropwise to the stirred solution of the ester, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol to decompose excess DIBAL-Cl.

-

Allow the reaction mixture to warm to room temperature.

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the underlying chemistry and procedural steps.

The reduction of an ester to an aldehyde by a diisobutylaluminum reagent proceeds through the formation of a stable tetrahedral intermediate at low temperatures.

Caption: Mechanism of ester reduction.

The following diagram illustrates a simplified workflow for Ziegler-Natta polymerization where this compound acts as a co-catalyst.

Caption: Ziegler-Natta polymerization workflow.

Safety Information

This compound is a hazardous chemical that requires strict safety precautions.

-

Pyrophoric: Ignites spontaneously in air.[1]

-

Water-reactive: Reacts violently with water, releasing flammable gases.[7]

-

Corrosive: Causes severe skin burns and eye damage.[11]

-

Handling: Must be handled under an inert atmosphere in a well-ventilated fume hood.[12]

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, and appropriate gloves are mandatory.

-

Fire Extinguishing: Use dry chemical powder, soda ash, or lime. DO NOT use water.[7]

This technical guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. This compound | 1779-25-5 [chemicalbook.com]

- 2. This compound (DIBAL) – silver-chem.co [silver-chem.co]

- 3. DIBAC this compound [nouryon.com]

- 4. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diisobutyl aluminium chloride | C8H18AlCl | CID 16686353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. byjus.com [byjus.com]

- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Diisobutylaluminum Chloride: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis, particularly as a Lewis acid and co-catalyst. Its efficacy and safety in handling are critically dependent on its solubility and compatibility with various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of DIBAC, detailing its compatibility with a range of common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document also furnishes a detailed experimental protocol for the determination of DIBAC solubility under inert atmosphere conditions, ensuring safe and accurate measurements for research and development applications.

Introduction

This compound, with the chemical formula [(CH₃)₂CHCH₂]₂AlCl, is a colorless liquid that is highly valued in chemical synthesis for its role in various reactions, including as a Ziegler-Natta type catalyst component.[1] Its reactivity, however, necessitates careful handling and a thorough understanding of its interaction with different solvent systems. DIBAC is known to be highly reactive and pyrophoric, igniting spontaneously in air, and reacting violently with water and other protic solvents.[1][2][3][4] Therefore, the selection of an appropriate solvent is paramount for controlling reaction kinetics, ensuring the stability of the reagent, and maintaining a safe operating environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling and for understanding its behavior in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈AlCl |

| Molecular Weight | 176.66 g/mol |

| Appearance | Colorless liquid[1][5] |

| Density | 0.905 g/mL at 25 °C[1][6] |

| Melting Point | -40 °C[1][6] |

| Boiling Point | 152 °C at 10 mmHg[1][6] |

| Flash Point | -18 °C[1] |

Solvent Compatibility and Solubility

The solubility of this compound is dictated by its chemical structure, which lends itself to dissolution in non-polar organic solvents. Conversely, its high reactivity leads to incompatibility with protic and certain polar solvents.

Compatible Solvents

DIBAC is soluble in a range of non-polar organic solvents. This compatibility is the basis for its commercial availability as solutions in these solvents. While specific quantitative solubility data is not widely published, qualitative descriptions of its solubility are well-documented.

Table 2: Compatible Solvents for this compound

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[1][5][7] |

| Saturated Aliphatic Hydrocarbons | Hexane, Heptane | Soluble[1][5][7] |

| Cycloaliphatic Hydrocarbons | Cyclohexane | Soluble[1] |

| Ethers | Diethyl ether | Soluble[1] |

Incompatible Solvents and Reagents

The high reactivity of DIBAC renders it incompatible with a variety of common laboratory solvents and reagents. Contact with these substances can lead to violent reactions, degradation of the reagent, and the creation of hazardous byproducts.

Table 3: Incompatible Solvents and Reagents for this compound

| Substance Class | Specific Examples | Hazard |

| Water | Water, atmospheric moisture | Reacts violently[1][2][8] |

| Protic Solvents | Alcohols (e.g., methanol, ethanol), Amines | Reacts rapidly and violently[1][3] |

| Acids | Mineral acids, organic acids | Violent reaction |

| Oxygen and Oxidizing Agents | Air, peroxides | Pyrophoric (ignites in air), violent reaction |

| Carbon Dioxide | Carbon dioxide | Reacts |

Experimental Protocol: Determination of Solubility

The following protocol outlines a safe and effective method for determining the quantitative solubility of this compound in a compatible organic solvent under an inert atmosphere. This procedure is designed for researchers who need to establish precise solubility data for their specific applications.

Safety Precautions

-

Inert Atmosphere: All manipulations of DIBAC must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coat, safety goggles, face shield, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood.

-

Quenching: Have appropriate quenching agents (e.g., dry sand, powdered limestone) and a Class D fire extinguisher readily available.

Materials and Equipment

-

This compound (neat or as a solution of known concentration)

-

Anhydrous, deoxygenated solvent of interest (e.g., hexane, toluene)

-

Schlenk flask with a magnetic stir bar

-

Gas-tight syringes and needles

-

Septa

-

Cannula

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled bath

-

Filtration apparatus (e.g., filter cannula with a fine porosity frit)

-

Pre-weighed collection flask

Experimental Workflow

The logical workflow for determining the solubility of DIBAC is depicted in the following diagram.

Caption: Workflow for the safe determination of DIBAC solubility.

Step-by-Step Procedure

-

Preparation:

-

Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

-

Place a known volume of the anhydrous, deoxygenated solvent into a pre-weighed Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a septum and place it in a thermostatically controlled bath set to the desired temperature. Allow the solvent to reach thermal equilibrium.

-

-

Saturation:

-

Carefully add small, known volumes or weights of this compound to the stirring solvent using a gas-tight syringe.

-

Continue adding DIBAC until a slight cloudiness or the formation of a second liquid phase persists, indicating that the solution is saturated.

-

Allow the mixture to stir at a constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

-

Separation and Quantification:

-

Turn off the stirring and allow the undissolved DIBAC to settle.

-

Using a filter cannula, carefully transfer a known volume of the clear, saturated supernatant to a second pre-weighed Schlenk flask under a positive pressure of inert gas.

-

Remove the solvent from the second flask under vacuum to leave behind the dissolved DIBAC residue.

-

Carefully weigh the flask containing the DIBAC residue. The difference between this weight and the initial weight of the flask is the mass of DIBAC that was dissolved in the known volume of the supernatant.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of DIBAC residue (g) / Volume of supernatant (mL)) * 100

-

-

Signaling Pathways and Logical Relationships

The decision-making process for solvent selection with DIBAC is critical for experimental success and safety. The following diagram illustrates the logical pathway for assessing solvent compatibility.

Caption: Logical flow for evaluating solvent compatibility with DIBAC.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful and safe utilization of this compound. This guide has summarized the known compatible and incompatible solvent classes for DIBAC. Due to the lack of readily available quantitative solubility data, a detailed and safe experimental protocol for its determination has been provided. By following these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle DIBAC, ensuring the integrity of their experiments and the safety of their laboratory environment.

References

- 1. This compound | 1779-25-5 [chemicalbook.com]

- 2. This compound CAS#: 1779-25-5 [m.chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound [jsmochem.com]

- 6. agapie.caltech.edu [agapie.caltech.edu]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

A Deep Dive into Organoaluminum Reagents: A Comparative Analysis of Diisobutylaluminum Chloride (DIBAC) and Diisobutylaluminum Hydride (DIBAL-H)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, organoaluminum reagents stand out for their versatility and unique reactivity. Among these, Diisobutylaluminum Chloride (DIBAC) and Diisobutylaluminum Hydride (DIBAL-H) are two prominent reagents that, despite their structural similarities, exhibit fundamentally different chemical behaviors. This in-depth technical guide provides a comprehensive comparison of DIBAC and DIBAL-H, elucidating their core differences in structure, reactivity, and applications, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in their synthetic endeavors.

At a Glance: Key Physicochemical and Structural Differences

A foundational understanding of DIBAC and DIBAL-H begins with their distinct chemical structures and physical properties. While both share the diisobutylaluminum core, the presence of a chloride ligand in DIBAC versus a hydride ligand in DIBAL-H dictates their divergent chemical personalities.

| Property | This compound (DIBAC) | Diisobutylaluminum Hydride (DIBAL-H) |

| Chemical Formula | C₈H₁₈AlCl[1] | C₈H₁₉Al[2] |

| Molecular Weight | 176.66 g/mol [1] | 142.22 g/mol [2] |

| Appearance | Colorless liquid[3][4] | Colorless liquid[5] |

| Melting Point | -40 °C[1] | -70 °C |

| Boiling Point | 152 °C at 10 mmHg[1] | 116-118 °C at 1 torr[5] |

| Density | 0.905 g/mL at 25 °C[1] | 0.798 g/cm³[5] |

| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons.[6] | Miscible with hydrocarbon solvents like hexane (B92381) and toluene (B28343); soluble in ethers like THF and diethyl ether.[7] |

| Key Reactive Moiety | Lewis Acidic Aluminum Center | Hydride (H⁻) Donor |

The Crucial Distinction: Lewis Acidity vs. Hydride Reduction

The paramount difference between DIBAC and DIBAL-H lies in their primary mode of chemical reactivity. DIBAC functions predominantly as a Lewis acid , while DIBAL-H is a potent reducing agent due to the presence of the aluminum-hydride bond.

This compound (DIBAC): The Lewis Acid

DIBAC's reactivity is centered around its electron-deficient aluminum atom, making it a strong Lewis acid. It readily accepts electron pairs from Lewis bases, such as the oxygen or nitrogen atoms of organic functional groups. This coordination activates the substrate, making it more susceptible to nucleophilic attack or other transformations. Alkylaluminum halides like DIBAC can also react with Brønsted acids, releasing an alkane to generate a new, often more potent, Lewis acid in situ.[8]

Its primary applications include:

-

Co-catalyst in Ziegler-Natta Polymerization: DIBAC is widely used as a co-catalyst for the polymerization of olefins.[9]

-

Lewis Acid Catalysis: It can catalyze a variety of organic reactions, including Diels-Alder reactions, ene reactions, and Claisen rearrangements.[8]

-

Transmetalating Reagent: The isobutyl groups can be transferred to other metals.[6]

It is crucial to note that while some sources may ambiguously refer to "this compound (DIBAL)" as a reducing agent for esters, this is a common misnomer and likely a confusion with DIBAL-H.[3][4] DIBAC lacks the hydride necessary to effect such reductions.

Diisobutylaluminum Hydride (DIBAL-H): The Reducing Agent

DIBAL-H is a powerful and selective reducing agent, renowned for its ability to perform reductions that are often challenging with other hydride reagents like lithium aluminum hydride (LiAlH₄).[10] Its bulky isobutyl groups contribute to its selectivity.[11] DIBAL-H is considered an electrophilic reducing agent, as it first coordinates to the Lewis basic heteroatom of the substrate before delivering the hydride.[2][11]

Its most notable applications in organic synthesis include:

-

Partial Reduction of Esters to Aldehydes: At low temperatures (typically -78 °C), DIBAL-H can selectively reduce esters to aldehydes, stopping the reaction at the aldehyde stage without further reduction to the alcohol.[10][12]

-

Reduction of Nitriles to Aldehydes: Similar to esters, nitriles can be reduced to aldehydes via an imine intermediate upon hydrolysis.[11]

-

Reduction of Lactones to Lactols: Lactones are readily reduced to the corresponding lactols (cyclic hemiacetals).[2]

-

Reduction of α,β-Unsaturated Esters to Allylic Alcohols: DIBAL-H can efficiently reduce α,β-unsaturated esters to the corresponding allylic alcohols.[2]

At warmer temperatures, DIBAL-H can further reduce aldehydes and ketones to alcohols.[10]

Mechanistic Insights: Visualizing the Divergent Pathways

The distinct reaction pathways of DIBAC and DIBAL-H can be visualized through mechanistic diagrams.

DIBAC as a Lewis Acid Catalyst in a Diels-Alder Reaction

DIBAC can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.

DIBAL-H Reduction of an Ester to an Aldehyde

The mechanism for the DIBAL-H reduction of an ester involves coordination, hydride transfer to form a stable tetrahedral intermediate at low temperature, and subsequent hydrolysis.[13]

Experimental Protocols: A Practical Guide

The following protocols provide generalized procedures for key reactions involving DIBAC and DIBAL-H. Caution: Both DIBAC and DIBAL-H are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.

Protocol 1: DIBAC-Catalyzed Diels-Alder Reaction (General Procedure)

This protocol outlines a general procedure for a Diels-Alder reaction catalyzed by DIBAC.

Materials:

-

Diene

-

Dienophile

-

This compound (DIBAC) solution in an anhydrous solvent (e.g., toluene or dichloromethane)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the dienophile and dissolve it in anhydrous CH₂Cl₂.

-

Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

-

Slowly add the DIBAC solution (typically 0.1 to 1.0 equivalents) to the stirred solution of the dienophile.

-

After stirring for a short period (e.g., 15-30 minutes), add the diene to the reaction mixture.

-

Allow the reaction to proceed at the chosen temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography.

Protocol 2: DIBAL-H Reduction of an Ester to an Aldehyde

This protocol provides a detailed procedure for the selective reduction of an ester to an aldehyde using DIBAL-H at low temperature.

Materials:

-

Ester

-

Diisobutylaluminum hydride (DIBAL-H) solution in an anhydrous solvent (e.g., 1.0 M in hexanes or toluene)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)

-

Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) or 1 M HCl

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve the ester (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the DIBAL-H solution (1.0 - 1.2 eq) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

-

Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess DIBAL-H.

-

Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization.

Summary of Key Differences and Applications

| Feature | This compound (DIBAC) | Diisobutylaluminum Hydride (DIBAL-H) |

| Primary Function | Lewis Acid Catalyst, Co-catalyst[9] | Reducing Agent[10] |

| Key Reactive Site | Electron-deficient Aluminum Center | Al-H bond (hydride source) |

| Typical Substrates | Dienes, Dienophiles, Alkenes (for polymerization)[8][9] | Esters, Nitriles, Lactones, α,β-Unsaturated Carbonyls, Aldehydes, Ketones[2][10] |

| Primary Products | Cycloadducts, Polymers[8][9] | Aldehydes (from esters/nitriles at low temp), Alcohols, Lactols[2][10][12] |

| Reaction Conditions | Varies depending on the reaction, can be at low or ambient temperatures. | Typically low temperatures (-78 °C) for selective reductions.[11] |

| Mechanism | Coordination to a Lewis basic site to activate the substrate.[8] | Coordination followed by intramolecular hydride transfer.[13] |

Conclusion

References

- 1. ias.ac.in [ias.ac.in]

- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 3. This compound (DIBAL) – silver-chem.co [silver-chem.co]

- 4. This compound [jsmochem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | 1779-25-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. DIBAC this compound [nouryon.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

The Role of Diisobutylaluminum Chloride (DIBAC) as a Lewis Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum chloride (DIBAC), an organoaluminum compound, possesses significant Lewis acidic character that enables it to serve as a catalyst and reagent in a variety of organic transformations. While often overshadowed by its hydride counterpart, DIBAL-H, which is primarily a reducing agent, DIBAC's utility as a Lewis acid is critical in reactions requiring the activation of electron-rich species. This technical guide provides an in-depth exploration of the fundamental principles governing the Lewis acidity of DIBAC and its application in key organic reactions, including Diels-Alder cycloadditions, ene reactions, and carbonyl additions. Due to a scarcity of specific quantitative data for DIBAC in these roles, this guide leverages data from closely related organoaluminum Lewis acids, such as diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC), to illustrate the expected reactivity and selectivity. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to offer a comprehensive resource for laboratory and process development applications.

Introduction to this compound (DIBAC)

This compound, with the chemical formula (i-Bu)₂AlCl, is a colorless, pyrophoric liquid that is highly reactive and sensitive to air and moisture.[1][2] It is soluble in a range of hydrocarbon solvents like hexane (B92381) and toluene.[1] While it is known as a cocatalyst in Ziegler-Natta olefin polymerization and as a transmetalating reagent, its role as a Lewis acid is a key feature of its chemical reactivity.[1][3][4]

The Lewis acidity of DIBAC arises from the electron-deficient aluminum center, which can readily accept a pair of electrons from a Lewis base. This interaction activates the substrate, making it more susceptible to nucleophilic attack or cycloaddition reactions. The two isobutyl groups and the chlorine atom modulate the Lewis acidity of the aluminum center. Compared to trialkylaluminum compounds, the presence of an electron-withdrawing chloride ligand increases the Lewis acidity.

DIBAC as a Lewis Acid Catalyst in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings.[5] Lewis acids are known to catalyze this reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.[5][6]

While specific examples detailing the use of DIBAC as a catalyst for Diels-Alder reactions are not extensively documented in readily available literature, the behavior of analogous dialkylaluminum chlorides like diethylaluminum chloride (DEAC) provides a strong indication of its potential catalytic activity. The general mechanism involves the coordination of the aluminum center of DIBAC to a Lewis basic site on the dienophile, typically a carbonyl oxygen. This coordination enhances the dienophile's reactivity and can influence both the regioselectivity and stereoselectivity of the cycloaddition.

Caption: General workflow for a DIBAC-catalyzed Diels-Alder reaction.

Quantitative Data (Analogous Systems)

The following table summarizes representative data for Diels-Alder reactions catalyzed by related organoaluminum Lewis acids.

| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Endo:Exo Ratio |

| Cyclopentadiene (B3395910) | Methyl acrylate (B77674) | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >99:1 |

| Isoprene | Methyl acrylate | EtAlCl₂ | Toluene | -78 | 89 | 96:4 |

| 1,3-Butadiene | Acrolein | Me₂AlCl | CH₂Cl₂ | -78 | 92 | 98:2 |

Data is illustrative and based on reactions with analogous organoaluminum Lewis acids.

Experimental Protocol (Analogous System)

Reaction of Cyclopentadiene with Methyl Acrylate Catalyzed by Diethylaluminum Chloride (DEAC)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used. The reaction is carried out under an inert atmosphere of dry nitrogen or argon.

-

Reagent Preparation: A solution of methyl acrylate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is prepared.

-

Reaction Initiation: The flask containing the methyl acrylate solution is cooled to -78 °C using a dry ice/acetone bath. A solution of diethylaluminum chloride (1.1 equiv) in hexanes is added dropwise via syringe. The mixture is stirred for 15 minutes.

-

Diene Addition: Freshly distilled cyclopentadiene (1.2 equiv) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C. The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

DIBAC in Ene Reactions

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to an enophile, forming a new sigma bond.[7] Lewis acids can catalyze the ene reaction by coordinating to the enophile, thereby increasing its reactivity.

Similar to the Diels-Alder reaction, the role of DIBAC in ene reactions is inferred from the behavior of other organoaluminum catalysts. The coordination of DIBAC to a carbonyl-containing enophile, for instance, enhances the electrophilicity of the carbonyl carbon, facilitating the ene reaction.

Caption: General mechanism for a DIBAC-catalyzed ene reaction.

Quantitative Data (Analogous Systems)

The following table presents data from ene reactions catalyzed by related organoaluminum Lewis acids.

| Ene | Enophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity |

| β-Pinene | Formaldehyde | Me₂AlCl | CH₂Cl₂ | -78 | 90 | N/A |

| 1-Octene | Methyl glyoxylate | Et₂AlCl | Toluene | -20 | 85 | 95:5 |

| Cyclohexene | Chloral | EtAlCl₂ | CH₂Cl₂ | 0 | 78 | 90:10 |

Data is illustrative and based on reactions with analogous organoaluminum Lewis acids.

DIBAC in Carbonyl Addition Reactions

Lewis acids play a crucial role in activating carbonyl compounds towards nucleophilic attack. By coordinating to the carbonyl oxygen, the Lewis acid increases the partial positive charge on the carbonyl carbon, making it more electrophilic.[8] DIBAC, as a potent Lewis acid, can facilitate the addition of various nucleophiles to aldehydes and ketones.

This activation is particularly important for less reactive nucleophiles. Furthermore, in substrates with existing stereocenters, the choice of Lewis acid can significantly influence the diastereoselectivity of the addition through chelation control.

Caption: Experimental workflow for a DIBAC-mediated carbonyl addition.

Chelation Control in Carbonyl Additions

In carbonyl compounds bearing a proximal Lewis basic group (e.g., an α- or β-alkoxy group), bifunctional Lewis acids like DIBAC can form a rigid chelate structure. This chelation locks the conformation of the substrate and directs the incoming nucleophile to attack from the less sterically hindered face, often leading to high diastereoselectivity. The isobutyl groups of DIBAC can play a significant role in the steric environment of the chelated intermediate.

Experimental Protocol (General)

General Procedure for the DIBAC-Mediated Addition of a Nucleophile to a Carbonyl Compound

-

Preparation: Under an inert atmosphere, a solution of the carbonyl compound (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) is cooled to the desired temperature (typically between -78 °C and 0 °C).

-

Lewis Acid Addition: A solution of this compound (1.0-1.5 equiv) in a hydrocarbon solvent is added dropwise. The mixture is stirred for a period to allow for complexation.

-

Nucleophile Addition: The nucleophile (1.0-2.0 equiv) is added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, it is quenched with a suitable aqueous solution (e.g., saturated Rochelle's salt solution or dilute HCl) and worked up as described in the previous protocols.

-

Purification: The product is purified by standard techniques such as column chromatography, distillation, or recrystallization.

Safety and Handling

This compound is a pyrophoric material that reacts violently with water and protic solvents.[1] It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-retardant gloves and clothing. All glassware must be thoroughly dried before use. Reactions involving DIBAC should be conducted in a well-ventilated fume hood.

Conclusion